Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
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Overview
Description
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H12ClNO5 and its molecular weight is 333.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influence on Side-chain Reactivity
Research by Iskander, Tewfik, and Wasif (1966) discusses the influence of a nitro-group on the reactivity of ethyl benzoate derivatives, highlighting how substituent positioning and interactions affect hydrolysis rates, with implications for understanding reaction mechanisms in similar compounds (Iskander, Tewfik, & Wasif, 1966).
Photonic Applications
Nair et al. (2022) investigate the nonlinear optical properties of hydrazone derivatives related to Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, finding promising applications in photonic devices due to their significant third-order nonlinearity (Nair et al., 2022).
Carbohydrate Synthesis
Koto, Uchida, and Zen (1972) detail the synthesis of isomaltose derivatives using a compound structurally similar to this compound, showcasing its role in the preparation of complex sugars for research and potential therapeutic applications (Koto, Uchida, & Zen, 1972).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHLTDQQZLRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352825 |
Source
|
Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140861-42-3 |
Source
|
Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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